molecular formula C23H28N6O3S B2886173 N-(2-fluorobenzyl)-4-(quinolin-8-ylsulfonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide CAS No. 1251552-80-3

N-(2-fluorobenzyl)-4-(quinolin-8-ylsulfonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide

Cat. No. B2886173
CAS RN: 1251552-80-3
M. Wt: 468.58
InChI Key: DXHSLSAYBHSIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorobenzyl)-4-(quinolin-8-ylsulfonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide is a useful research compound. Its molecular formula is C23H28N6O3S and its molecular weight is 468.58. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorobenzyl)-4-(quinolin-8-ylsulfonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorobenzyl)-4-(quinolin-8-ylsulfonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Compounds with complex structures including quinoline and benzoxazepine moieties are synthesized and evaluated for their biological activities, such as their inotropic effects or anticancer properties. For instance, derivatives of quinoline synthesized and evaluated for positive inotropic activity demonstrated significant effects, suggesting the potential of quinoline derivatives in the development of therapeutic agents (Ji-Yong Liu et al., 2009). Similarly, modifications of ciprofloxacin to include quinolone-3-carboxylic acid scaffolds have led to the synthesis of novel anticancer agents, highlighting the adaptability of these core structures for various therapeutic purposes (Hamideh Ahadi et al., 2020).

Pharmacological Applications

Quinoline and benzoxazepine derivatives are also explored for their pharmacological applications, including as serotonin type-3 (5-HT3) receptor antagonists, which could be used to manage conditions such as irritable bowel syndrome or for antiemetic effects during chemotherapy (R. Mahesh et al., 2011). The synthesis and evaluation of these compounds for receptor affinity and efficacy in biological models can guide the development of new drugs with improved safety and efficacy profiles.

Material Science and Imaging Applications

Additionally, quinoline derivatives have been labeled with radioactive isotopes, such as carbon-11, for potential use in positron emission tomography (PET) imaging of peripheral benzodiazepine receptors. This application demonstrates the utility of these compounds in biomedical imaging and diagnostics, contributing to research in neurodegenerative diseases and cancer (M. Matarrese et al., 2001).

properties

IUPAC Name

1-[6-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3S/c1-4-15-7-5-6-14(2)18(15)26-17(30)12-29-13-25-20-19(22(29)32)33-23(27-20)28-10-8-16(9-11-28)21(31)24-3/h5-7,13,16H,4,8-12H2,1-3H3,(H,24,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHSLSAYBHSIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-{[(2-ethyl-6-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide

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